N'-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-methylbenzohydrazide
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Overview
Description
N’-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-methylbenzohydrazide is a complex organic compound with a molecular formula of C19H20ClN3O4S This compound is characterized by the presence of a piperidine ring, a chlorobenzenesulfonyl group, and a methylbenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-methylbenzohydrazide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorobenzenesulfonyl)piperidine. This intermediate is then reacted with 4-methylbenzohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactions and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
N’-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-methylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
- 1-(4-chlorobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperidine
Uniqueness
N’-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N'-(4-methylbenzoyl)piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-14-2-4-15(5-3-14)19(25)22-23-20(26)16-10-12-24(13-11-16)29(27,28)18-8-6-17(21)7-9-18/h2-9,16H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJWDAPBMDXZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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